A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
Abstract
This technical guide provides a detailed methodology for the synthesis and characterization of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore found in a variety of bioactive molecules, including kinase inhibitors and anticancer agents.[1][2] The introduction of a hydrazino group at the 4-position offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space for drug discovery programs. This document outlines a robust, multi-step synthetic pathway, commencing with the versatile Gewald reaction, followed by pyrimidine ring formation, chlorination, and subsequent hydrazinolysis. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a thorough guide to the analytical characterization of the intermediates and the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable scaffold.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that can be considered a bioisostere of purine, a fundamental component of nucleic acids.[2] This structural similarity has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The ethyl group at the 6-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding affinity to biological targets. The 4-hydrazino substituent serves as a key reactive intermediate, allowing for the facile introduction of various functionalities through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate fused heterocyclic systems.
This guide presents a logical and experimentally grounded pathway for the synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine, providing the scientific community with a practical resource for accessing this important molecule.
Proposed Synthetic Pathway
The synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine can be efficiently achieved through a four-step sequence. This pathway is designed for its reliability and scalability, employing well-established reactions in heterocyclic chemistry.
Caption: Proposed synthetic route for 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile (I)
The initial and crucial step in this synthesis is the construction of the substituted thiophene ring via the Gewald reaction. This one-pot, multi-component reaction is a cornerstone in thiophene synthesis, valued for its efficiency and atom economy.
Reaction: Butan-2-one, malononitrile, and elemental sulfur are reacted in the presence of a basic catalyst to yield the desired 2-aminothiophene derivative.
Causality of Experimental Choices:
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Catalyst: A base, such as morpholine or triethylamine, is used to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation with butan-2-one.
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Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
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Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol:
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of butan-2-one (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
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With stirring, add morpholine (0.1 mol) dropwise to the mixture at room temperature.
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After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
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The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
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Recrystallize the crude product from ethanol to afford 2-Amino-5-ethylthiophene-3-carbonitrile (I) as a crystalline solid.
Step 2: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (II)
The second step involves the cyclization of the 2-aminothiophene-3-carbonitrile with formamide to construct the pyrimidine ring.
Reaction: 2-Amino-5-ethylthiophene-3-carbonitrile is heated in an excess of formamide, which serves as both the reagent and the solvent.
Causality of Experimental Choices:
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Reagent/Solvent: Formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. Using it in excess ensures the reaction goes to completion.
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Temperature: A high temperature is required to drive the cyclization and dehydration steps of the reaction.
Experimental Protocol:
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In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-Amino-5-ethylthiophene-3-carbonitrile (I) (0.05 mol) and 50 mL of formamide.
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Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Add 100 mL of water to the flask and stir for 30 minutes.
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Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the product in a vacuum oven to obtain 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (II).
Step 3: Synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (III)
The hydroxyl group of the pyrimidinone is converted to a chloro group, a good leaving group, in preparation for the final hydrazinolysis step.
Reaction: 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃).
Causality of Experimental Choices:
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Reagent: Phosphorus oxychloride is a standard and effective reagent for the chlorination of hydroxyl groups on heterocyclic rings.
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Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.
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Temperature: The reaction is performed at reflux to ensure the conversion is complete.
Experimental Protocol:
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In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (II) (0.03 mol) in 30 mL of phosphorus oxychloride.
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Add a few drops of N,N-dimethylaniline.
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Heat the mixture to reflux and maintain for 3-4 hours. The solid should gradually dissolve.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
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The product will precipitate out. Stir the mixture for 30 minutes to ensure complete hydrolysis of the excess POCl₃.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Collect the solid by vacuum filtration, wash with copious amounts of water, and dry to yield 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (III).
Step 4: Synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine (IV)
The final step is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.
Reaction: 4-Chloro-6-ethylthieno[2,3-d]pyrimidine is reacted with hydrazine hydrate.
Causality of Experimental Choices:
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Reagent: Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group at the 4-position of the pyrimidine ring.
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Solvent: An alcohol, such as ethanol or isopropanol, is a suitable solvent for this reaction.
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Temperature: Gentle heating is usually sufficient to drive the reaction to completion.
Experimental Protocol:
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In a 100 mL round-bottom flask, dissolve 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (III) (0.02 mol) in 50 mL of ethanol.
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To this solution, add hydrazine hydrate (0.1 mol, 5 equivalents) dropwise with stirring.
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Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture in an ice bath. The product should precipitate.
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Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
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Dry the product under vacuum to obtain 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine (IV).
Characterization of the Final Product and Intermediates
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄S | |
| Molecular Weight | 194.26 g/mol | |
| CAS Number | 439692-51-0 | |
| Appearance | Expected to be a solid | - |
Spectroscopic Data Interpretation
¹H NMR (Expected, in DMSO-d₆, 400 MHz):
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δ 8.0-8.5 (s, 1H): Pyrimidine C2-H.
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δ 7.0-7.5 (s, 1H): Thiophene C5-H.
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δ 4.0-4.5 (br s, 2H): -NH₂ of the hydrazino group.
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δ 2.8-3.0 (q, 2H): -CH₂- of the ethyl group.
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δ 1.2-1.4 (t, 3H): -CH₃ of the ethyl group.
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δ 9.0-9.5 (br s, 1H): -NH- of the hydrazino group.
¹³C NMR (Expected, in DMSO-d₆, 100 MHz):
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δ 160-165: C4 (attached to hydrazine).
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δ 150-155: C2.
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δ 145-150: C7a.
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δ 130-135: C6.
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δ 115-120: C5.
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δ 110-115: C4a.
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δ 20-25: -CH₂- of the ethyl group.
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δ 10-15: -CH₃ of the ethyl group.
Infrared (IR) Spectroscopy (Expected, KBr pellet, cm⁻¹):
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3300-3400: N-H stretching vibrations of the hydrazino group (likely two bands).
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2900-3000: C-H stretching of the ethyl group.
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1600-1650: C=N and C=C stretching vibrations of the aromatic rings.
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1500-1550: N-H bending vibrations.
Mass Spectrometry (Expected, ESI+):
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m/z: 195.07 [M+H]⁺.
Safety and Handling
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.
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General Precautions: All synthetic steps should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine. The proposed four-step synthetic route is based on well-established and reliable chemical transformations, making it accessible to researchers with a background in organic synthesis. The detailed experimental protocols and mechanistic insights are intended to facilitate the successful execution of this synthesis. The characterization data, while predictive for the final compound, is grounded in the analysis of its precursors and structurally similar molecules, offering a solid basis for the verification of the synthesized product. This guide serves as a valuable resource for the scientific community, enabling further exploration of the therapeutic potential of this promising heterocyclic scaffold.
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